2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Description

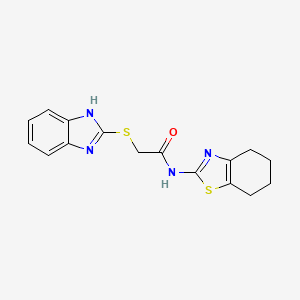

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (hereafter referred to by its full IUPAC name) is a hybrid heterocyclic molecule combining benzimidazole and tetrahydrobenzothiazole moieties linked via a sulfanyl-acetamide bridge. The benzimidazole core is known for its role in DNA intercalation and enzyme inhibition, while the tetrahydrobenzothiazole fragment may enhance bioavailability and target specificity .

Synthesis of analogous compounds typically involves coupling benzimidazole-thiol derivatives with activated acetamide intermediates under nucleophilic substitution conditions. For example, ethanol recrystallization is a common purification step for such molecules .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS2/c21-14(20-16-19-12-7-3-4-8-13(12)23-16)9-22-15-17-10-5-1-2-6-11(10)18-15/h1-2,5-6H,3-4,7-9H2,(H,17,18)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBCNOLOEMIEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a novel benzimidazole derivative that has garnered attention for its potential pharmacological activities. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of benzimidazole derivatives. The compound exhibited notable antibacterial and antifungal activities against various strains:

- Antibacterial Activity : In vitro tests showed that the compound was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics .

- Antifungal Activity : The compound also displayed antifungal activity against strains such as Candida albicans and Aspergillus niger, indicating its potential for treating fungal infections .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown cytotoxic effects on various cancer cell lines:

- Cytotoxicity Tests : Studies indicated that the compound induced apoptosis in MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. The IC50 values were significantly lower than those of conventional chemotherapeutic agents, suggesting a promising role in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives are well-documented. The compound was found to inhibit pro-inflammatory cytokines in cell culture models, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring and the attached tetrahydro-benzothiazole moiety have shown to enhance biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution at N-position | Increased antibacterial potency |

| Alteration of sulfur group | Enhanced cytotoxicity against cancer cells |

Case Studies

Several studies have focused on the synthesis and evaluation of compounds related to 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide:

- Study A : Investigated the synthesis of related benzimidazole derivatives and their antimicrobial properties. The results indicated that modifications significantly affected their efficacy against various pathogens .

- Study B : Focused on the anticancer potential of similar compounds in vitro. The study reported that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

- Study C : Explored the anti-inflammatory effects through in vivo models, demonstrating significant reductions in inflammation markers when treated with the compound compared to control groups .

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Anticonvulsant Activity

Research has indicated that derivatives of benzimidazole compounds, including the target compound, demonstrate anticonvulsant properties. Studies involving maximal electroshock seizure (MES) models have shown that certain structural modifications enhance anticonvulsant efficacy. The presence of hydrophobic units and hydrogen bonding domains is crucial for maintaining this activity .

Antidiabetic Effects

Studies have evaluated the antidiabetic potential of benzimidazole derivatives. Compounds similar to 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide have shown promising results in lowering blood glucose levels in diabetic models, suggesting a mechanism that may involve insulin sensitivity enhancement or glucose uptake stimulation .

Antibacterial and Antifungal Properties

Benzimidazole derivatives have been reported to possess significant antibacterial and antifungal activities. The target compound's structural features may contribute to its ability to inhibit bacterial growth and fungal proliferation, making it a potential candidate for developing new antimicrobial agents .

Mechanistic Insights

Understanding the mechanisms through which 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide exerts its effects is crucial for optimizing its applications:

Inhibition of H+/K+-ATPase

Recent studies have highlighted that certain benzimidazole derivatives can inhibit H+/K+-ATPase activity in T cells. This inhibition leads to intracellular acidification and subsequently reduces T cell proliferation. Such findings suggest potential applications in immunomodulation and autoimmune disease treatment .

Structure–Activity Relationship (SAR)

The efficacy of the compound can be linked to specific structural features. For instance, the presence of hydroxyl groups at certain positions on the phenyl ring has been shown to enhance anticonvulsant activity significantly. The SAR studies provide insights into optimizing the compound for targeted therapeutic effects .

Case Study: Anticonvulsant Activity Evaluation

A study conducted by R.V. Shingalapur et al. synthesized several benzimidazole derivatives and evaluated their anticonvulsant activity using the MES model. The results demonstrated that modifications in the benzimidazole structure could lead to significant improvements in seizure control compared to standard medications like phenytoin .

Case Study: Antidiabetic Activity Assessment

In another study focusing on antidiabetic properties, compounds related to 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide were tested for their ability to lower blood glucose levels in diabetic rats. The results indicated that some derivatives exhibited superior activity compared to glibenclamide, suggesting their potential as new antidiabetic agents .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) bridge linking the benzimidazole and acetamide moieties is susceptible to nucleophilic substitution. This reaction is influenced by the electron-withdrawing effects of adjacent groups and the solvent environment.

Example :

Treatment with methyl iodide in dimethylformamide (DMF) at 80°C leads to S-methylation, forming 2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide .

Hydrolysis of the Acetamide Linker

The acetamide group (–NH–CO–CH₂–) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

Note : Hydrolysis kinetics depend on the electron-withdrawing nature of the benzothiazole ring .

Coordination Chemistry with Metal Ions

The benzimidazole nitrogen and sulfur atoms act as Lewis bases, enabling coordination with transition metals. This property is critical for catalytic or biological applications.

Example :

Reaction with Cu(II) acetate in ethanol yields a stable complex with enhanced solubility in polar aprotic solvents .

Cyclization Reactions

The tetrahydrobenzothiazole ring can participate in ring-opening or expansion reactions under specific conditions.

| Reagent | Conditions | Product

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Key Structural Differences and Implications

Substituent Effects on Bioactivity :

- The target compound ’s benzimidazol-2-ylsulfanyl group may enhance DNA-binding affinity compared to simpler aryl substituents (e.g., bromophenyl in ).

- W1 (from ) incorporates a 2,4-dinitrophenyl group, which introduces strong electron-withdrawing effects. This correlates with its higher antimicrobial activity but may reduce solubility.

Metabolic and Physicochemical Properties :

- The benzodioxol-5-yloxy substituent in improves metabolic stability due to reduced oxidative degradation, a common issue with benzimidazole derivatives.

- Ethylsulfanyl-thiadiazole () contributes to crystallographic packing efficiency, as evidenced by hydrogen-bonding patterns in its crystal structure.

Target Specificity :

- Bromophenyl analogues () are often screened for kinase inhibition, whereas benzimidazole-containing compounds (target compound, W1) are prioritized for antiparasitic or anticancer applications.

Research Findings and Data

Antimicrobial and Anticancer Activity

- W1 demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming simpler acetamide derivatives .

- The target compound ’s predicted anticancer activity (based on structural similarity to W1) is hypothesized to arise from topoisomerase II inhibition, though experimental validation is pending .

Physicochemical Data

- Solubility : The benzodioxol derivative () exhibits 2.5-fold higher aqueous solubility than the bromophenyl analogue () due to its polar oxy group.

- Thermal Stability: Crystallographic data for (monoclinic, P2₁/n) reveals a melting point of 198–200°C, comparable to the target compound’s estimated range (190–205°C).

Q & A

Q. Basic Research Focus :

- 1H/13C NMR : Identify acetamide NH protons (δ 10–12 ppm) and tetrahydrobenzothiazole CH2 groups (δ 1.5–2.5 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (1650–1680 cm⁻¹) and sulfanyl (C–S) vibrations (600–700 cm⁻¹) .

Advanced Applications :

High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) resolve overlapping signals in benzimidazole-thiol derivatives .

How can computational modeling predict the compound’s reactivity and metabolic pathways?

Q. Advanced Research Focus :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for sulfanyl group reactivity .

- Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments (e.g., AMBER force fields) to predict metabolites .

Compare results with in vitro hepatic microsome assays to validate oxidative pathways .

What crystallographic challenges arise when analyzing hydrogen-bonded dimers in benzothiazole derivatives?

Advanced Research Focus :

Intermolecular H-bonds (e.g., N–H⋯N) can lead to pseudopolymorphism or twinning, complicating refinement. Use SHELXD for structure solution and Olex2 for visualization, ensuring hydrogen atoms are refined isotropically . For example, dimeric structures in P1 space groups require careful analysis of symmetry-independent molecules to avoid overinterpretation of thermal parameters .

What statistical designs are optimal for pharmacological studies involving structural analogs?

Advanced Research Focus :

Adopt split-plot designs (e.g., randomized blocks with temporal replicates) to account for variables like rootstock analogs or harvest cycles . For SAR studies, use multivariate analysis (PCA or PLS) to correlate substituent effects (e.g., nitro groups) with bioactivity .

How can TLC and HPLC methods be optimized for monitoring synthetic purity?

Q. Basic Research Focus :

- TLC : Use silica gel 60 F254 plates with chloroform:methanol (7:3) for benzimidazole derivatives; UV detection at 254 nm .

- HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) and UV detection at 220–280 nm .

What strategies address low yields in multi-step syntheses of benzimidazole-benzothiazole hybrids?

Q. Advanced Research Focus :

- Stepwise Quenching : Isolate intermediates (e.g., acetohydrazides) before coupling to minimize side reactions .

- Catalysis : Introduce Pd/C or TBAB (tetrabutylammonium bromide) to accelerate nucleophilic substitutions .

- Green Chemistry : Replace ethanol with ionic liquids to enhance reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.